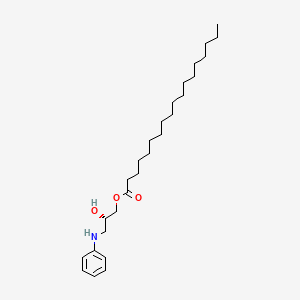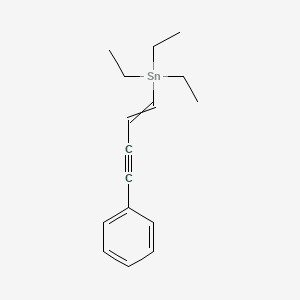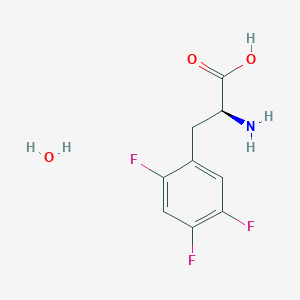![molecular formula C13H22BrNO2 B15167391 4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide CAS No. 646520-25-4](/img/structure/B15167391.png)
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide is a chemical compound with a complex structure that includes a benzene ring substituted with a propylamino group and a butyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide involves several steps. The primary synthetic route includes the alkylation of a benzene ring followed by the introduction of the propylamino group. The reaction conditions typically involve the use of strong bases and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide can be compared with other similar compounds, such as:
- 4-[4-(Methylamino)butyl]benzene-1,2-diol
- 4-[4-(Ethylamino)butyl]benzene-1,2-diol
- 4-[4-(Butylamino)butyl]benzene-1,2-diol
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amino group. The uniqueness of this compound lies in its specific propylamino substitution, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
646520-25-4 |
|---|---|
Fórmula molecular |
C13H22BrNO2 |
Peso molecular |
304.22 g/mol |
Nombre IUPAC |
4-[4-(propylamino)butyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C13H21NO2.BrH/c1-2-8-14-9-4-3-5-11-6-7-12(15)13(16)10-11;/h6-7,10,14-16H,2-5,8-9H2,1H3;1H |
Clave InChI |
HLRPMKYMBHSLRH-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCCCC1=CC(=C(C=C1)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)

![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)


![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)



